molecular formula C10H15N3O2S B5612409 1-Methyl-4-[(5-nitrothiophen-2-yl)methyl]piperazine

1-Methyl-4-[(5-nitrothiophen-2-yl)methyl]piperazine

Cat. No.: B5612409
M. Wt: 241.31 g/mol
InChI Key: MONUCAGHYAVLMP-UHFFFAOYSA-N
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Description

1-Methyl-4-[(5-nitrothiophen-2-yl)methyl]piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound also features a nitrothiophene moiety, which is a five-membered ring containing sulfur and a nitro group. This combination of structural elements imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-Methyl-4-[(5-nitrothiophen-2-yl)methyl]piperazine typically involves the reaction of 5-nitrothiophene-2-carbaldehyde with 1-methylpiperazine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as acetic acid. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The crude product is then purified using column chromatography to obtain the pure compound .

Chemical Reactions Analysis

1-Methyl-4-[(5-nitrothiophen-2-yl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Methyl-4-[(5-nitrothiophen-2-yl)methyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-[(5-nitrothiophen-2-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and antiparasitic effects. The piperazine moiety can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

1-Methyl-4-[(5-nitrothiophen-2-yl)methyl]piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of a nitrothiophene moiety and a piperazine ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-methyl-4-[(5-nitrothiophen-2-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-11-4-6-12(7-5-11)8-9-2-3-10(16-9)13(14)15/h2-3H,4-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONUCAGHYAVLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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